molecular formula C16H15F2N5O2 B2894444 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide CAS No. 919840-96-3

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide

Cat. No. B2894444
M. Wt: 347.326
InChI Key: HOFHQORZGWAECU-UHFFFAOYSA-N
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Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several key characteristics of the core molecule . A chemical set in excess of 400 compounds was synthesized to give 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines presents two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse and complex. For instance, the transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines depend on their specific structure and substituents . For instance, the compound “1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine” has a molecular weight of 331.414 .

Scientific Research Applications

Antitumor Activity and Synthesis of Derivatives

Research on novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products has shown the significance of incorporating bioactive moieties like pyrazole and pyrazolo[3,4-d]pyrimidine to modify the lipophilicity of molecules. This modification aims to enhance the transport of bioactive units through cell wall barriers, demonstrating potential antitumor activity in vitro against a panel of cell lines (Maftei et al., 2016).

Catalytic Synthesis

Studies have also explored the catalytic synthesis of quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones, highlighting the utility of molecular iodine in oxidative coupling processes. This research demonstrates the chemical versatility and potential applications of pyrazolo[3,4-d]pyrimidine derivatives in synthesizing key intermediates, including those involved in the synthesis of sildenafil, showcasing their relevance in medicinal chemistry and drug discovery (Mohammed, Vishwakarma, & Bharate, 2015).

Biological Activity and Molecular Interaction

The synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine and their evaluation for adenosine receptor affinity presents a direct application in understanding molecular interactions and designing receptor-targeted therapies. This research offers insights into the structural requirements for adenosine receptor affinity, potentially guiding the development of novel therapeutic agents (Harden, Quinn, & Scammells, 1991).

Anticancer and Anti-inflammatory Properties

Further studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines as potential anticancer agents. For example, the exploration of these compounds for their anti-proliferative properties against cancer cell lines and their role in inhibiting sirtuins offers promising avenues for cancer therapy. This highlights the compound's utility in probing biological pathways and identifying molecular targets for drug development (Mulakayala et al., 2012).

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidines are promising. These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have potential applications in various human diseases, including cancer, inflammation, and neurological disorders .

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2/c1-16(2,3)23-13-9(7-20-23)15(25)22(8-19-13)21-14(24)12-10(17)5-4-6-11(12)18/h4-8H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFHQORZGWAECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide

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